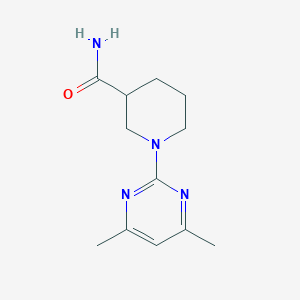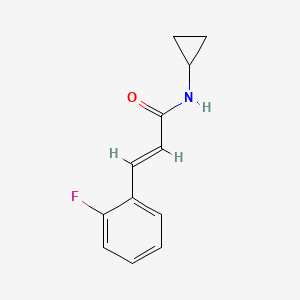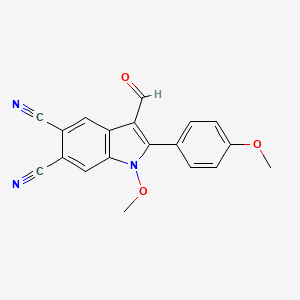![molecular formula C18H20N6O2S B11047921 6-(3-tert-butyl-1H-pyrazol-5-yl)-3-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11047921.png)
6-(3-tert-butyl-1H-pyrazol-5-yl)-3-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{6-[5-(TERT-BUTYL)-1H-PYRAZOL-3-YL][1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL}-2-METHOXYPHENYL METHYL ETHER is a complex organic compound that features a combination of pyrazole, triazole, and thiadiazole rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-{6-[5-(TERT-BUTYL)-1H-PYRAZOL-3-YL][1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL}-2-METHOXYPHENYL METHYL ETHER typically involves multi-step reactions starting from commercially available precursors. The key steps include:
Formation of the pyrazole ring: This can be achieved through the condensation of hydrazine with a suitable diketone.
Construction of the triazole ring: This involves the cyclization of the pyrazole derivative with an appropriate nitrile.
Formation of the thiadiazole ring: This step typically involves the reaction of the triazole derivative with sulfur and a suitable amine.
Etherification: The final step involves the methylation of the phenolic hydroxyl group to form the methyl ether.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the development of continuous flow processes to improve efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
4-{6-[5-(TERT-BUTYL)-1H-PYRAZOL-3-YL][1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL}-2-METHOXYPHENYL METHYL ETHER can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as halogens, alkyl halides, or sulfonyl chlorides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a variety of functional groups.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for its potential anti-inflammatory, antimicrobial, and anticancer activities.
Material Science: Its structural properties may be useful in the development of new materials with specific electronic or optical properties.
Biological Research: The compound can be used as a probe to study various biological processes and pathways[][3].
Wirkmechanismus
The mechanism of action of 4-{6-[5-(TERT-BUTYL)-1H-PYRAZOL-3-YL][1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL}-2-METHOXYPHENYL METHYL ETHER involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-{6-[5-(TERT-BUTYL)-1H-PYRAZOL-3-YL][1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL}-2-HYDROXYPHENYL METHYL ETHER: This compound differs by having a hydroxyl group instead of a methoxy group, which may affect its solubility and biological activity.
4-{6-[5-(TERT-BUTYL)-1H-PYRAZOL-3-YL][1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL}-2-ETHOXYPHENYL METHYL ETHER: This compound has an ethoxy group, which may influence its pharmacokinetic properties.
Uniqueness
The unique combination of pyrazole, triazole, and thiadiazole rings in 4-{6-[5-(TERT-BUTYL)-1H-PYRAZOL-3-YL][1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL}-2-METHOXYPHENYL METHYL ETHER imparts distinct chemical and biological properties that differentiate it from other similar compounds. Its potential for diverse applications in medicinal chemistry and material science highlights its significance in scientific research .
Eigenschaften
Molekularformel |
C18H20N6O2S |
|---|---|
Molekulargewicht |
384.5 g/mol |
IUPAC-Name |
6-(5-tert-butyl-1H-pyrazol-3-yl)-3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C18H20N6O2S/c1-18(2,3)14-9-11(19-20-14)16-23-24-15(21-22-17(24)27-16)10-6-7-12(25-4)13(8-10)26-5/h6-9H,1-5H3,(H,19,20) |
InChI-Schlüssel |
SVWUBBVQYVZBAS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC(=NN1)C2=NN3C(=NN=C3S2)C4=CC(=C(C=C4)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(Furan-2-yl)-[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B11047839.png)
![Ethyl 4-[2,5-dioxo-3-(4-{[4-(trifluoromethoxy)phenyl]amino}piperidin-1-yl)pyrrolidin-1-yl]benzoate](/img/structure/B11047844.png)
![3-(2,5-Difluorophenyl)-6-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11047850.png)

![6-[(E)-2-(4-methylphenyl)ethenyl]-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11047855.png)
![N-[2-(Adamantan-1-yloxy)ethyl]-2-{[5-methyl-2-(propan-2-YL)phenoxy]methyl}benzamide](/img/structure/B11047867.png)

![4-[2-(2,4-Dimethoxyphenyl)ethyl]-1-{[4-(trifluoromethoxy)phenyl]sulfonyl}piperidine](/img/structure/B11047880.png)

![2-Phenyl-5-[2-(pyridin-3-yl)piperidin-1-yl]pent-3-yn-2-ol](/img/structure/B11047887.png)
![7-(Thiophen-2-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B11047896.png)
![N-(3-chlorophenyl)-4-(3,4-dichlorophenyl)-1-(4-methylphenyl)-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carboxamide](/img/structure/B11047901.png)
![4-Benzoyl-8'-methoxy-1,4',4',6'-tetramethyl-4'H-spiro[pyrrolidine-3,1'-pyrrolo[3,2,1-IJ]quinolin]-2'-one](/img/structure/B11047913.png)
![6-methoxy-9-(3,4,5-trimethoxyphenyl)furo[3,4-b]quinolin-1(3H)-one](/img/structure/B11047914.png)
